molecular formula C21H25FN2O4 B2819756 N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide CAS No. 941896-78-2

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2819756
CAS No.: 941896-78-2
M. Wt: 388.439
InChI Key: HVUSFAKQAWBBJM-UHFFFAOYSA-N
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Description

N-(2-(4-Fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a 4-fluorophenyl group connected to a morpholinoethyl chain and a 4-methoxyphenoxyacetamide moiety.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4/c1-26-18-6-8-19(9-7-18)28-15-21(25)23-14-20(24-10-12-27-13-11-24)16-2-4-17(22)5-3-16/h2-9,20H,10-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUSFAKQAWBBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethylene oxide to form 2-(4-fluorophenyl)ethanol.

    Morpholine Addition: The intermediate is then reacted with morpholine under basic conditions to yield 2-(4-fluorophenyl)-2-morpholinoethanol.

    Acylation: The final step involves the acylation of the morpholinoethanol intermediate with 4-methoxyphenoxyacetyl chloride in the presence of a base like triethylamine to produce the target compound.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinoethyl chain, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid, or halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: Studies focus on its effects on neurotransmitter systems, making it a candidate for treating neurological disorders.

    Biochemistry: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Employed in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the morpholinoethyl chain facilitates its passage through biological membranes. The methoxyphenoxy acetamide moiety is crucial for its activity, often participating in hydrogen bonding and hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs provide insights into how substituents influence physicochemical and biological properties. Below is a comparative analysis based on evidence:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Biological Activity/Properties Synthesis Yield/Melting Point (if available) References
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Naphthyloxy group instead of 4-methoxyphenoxy Cytotoxic against HeLa cells (IC50 ~3.16 µM, comparable to cisplatin) Not specified
2-(4-Chlorophenoxy)-N-[1-(2-morpholinoethyl)-1H-benzimidazol-2-yl]acetamide Chlorophenoxy and benzimidazole groups Potential biofilm inhibition (structural similarity to bacterial inhibitors) Not specified
N-(4-Fluorophenyl)-2-((quinolin-8-yloxy)acetamide Quinoline moiety instead of morpholinoethyl Intermediate for anticancer derivatives (e.g., piperazinediones) Not specified
2-(4-Methoxyphenoxy)-N-(5-amino-2-methoxyphenyl)acetamide Dual methoxyphenyl groups and amine substituent Not specified (structural similarity suggests possible CNS or antimicrobial applications) MDL: MFCD09997179
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole ring instead of morpholinoethyl Anticancer activity (common in benzothiazole derivatives) Not specified
N-(4-Fluorophenyl)-2-(4-nitrophenyl)acetamide (2c) Nitrophenyl substituent Antimicrobial/antifungal activity (based on nitro group’s electron-withdrawing effects) mp: 123°C; Yield: 72%

Key Findings :

Morpholinoethyl Backbone: Compounds with morpholinoethyl groups (e.g., ) exhibit cytotoxicity or biofilm inhibition, suggesting this moiety enhances membrane penetration or target binding .

Aromatic Substituent Effects: 4-Fluorophenyl: Increases lipophilicity and metabolic stability (e.g., ) . 4-Methoxyphenoxy: Electron-donating methoxy groups may improve solubility and modulate receptor affinity compared to halogens (e.g., vs. 6) .

Biological Activity Trends :

  • Naphthyloxy analogs () show potent cytotoxicity, while benzothiazole derivatives () target cancer-specific pathways .
  • Nitrophenyl-substituted acetamides () demonstrate antimicrobial activity, likely due to redox-active nitro groups .

Biological Activity

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide, with the CAS number 941896-78-2, is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H25FN2O4C_{21}H_{25}FN_{2}O_{4}, with a molecular weight of 388.4 g/mol. Its structure features a morpholinoethyl group and a methoxyphenoxy moiety, which contribute to its biological interactions.

PropertyValue
CAS Number 941896-78-2
Molecular Formula C21H25FN2O4
Molecular Weight 388.4 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Intermediate : Reaction of 4-fluoroaniline with ethylene oxide to yield 2-(4-fluorophenyl)ethanol.
  • Morpholine Addition : Reacting the intermediate with morpholine under basic conditions results in 2-(4-fluorophenyl)-2-morpholinoethanol.
  • Acylation : The final acylation step uses 4-methoxyphenoxyacetyl chloride in the presence of a base like triethylamine to produce the target compound.

This compound exhibits biological activity through its interaction with various molecular targets, including:

  • Neurotransmitter Systems : It is being investigated for its effects on neurotransmitter pathways, which may have implications for treating neurological disorders.
  • Enzyme Interactions : The compound serves as a probe to study enzyme interactions and receptor binding, enhancing our understanding of biochemical pathways.

Pharmacological Studies

Research indicates that this compound may influence several biological processes:

  • Antitumor Activity : Preliminary studies suggest potential antitumor properties, likely due to its ability to induce apoptosis in cancer cells.
  • Neuroprotective Effects : Studies are ongoing to evaluate its neuroprotective capabilities, particularly in models of neurodegenerative diseases.

Case Studies and Research Findings

  • Neurotransmitter Modulation : A study demonstrated that this compound modulates serotonin and dopamine receptors, indicating potential use in psychiatric disorders.
  • Anticancer Properties : In vitro assays showed that the compound inhibits the proliferation of certain cancer cell lines, suggesting it may act as a lead compound for further development in oncology.
  • Binding Affinity Studies : Comparative studies highlighted that variations in substituents on the phenyl ring significantly affect binding affinity and biological activity. The fluorine substitution enhances stability and potency compared to other halogenated analogs.

Q & A

Q. What are the recommended synthetic routes for N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide, and how do reaction conditions influence intermediate purity?

The synthesis typically involves a multi-step process:

  • Step 1: Formation of the 4-fluorophenyl intermediate via electrophilic aromatic substitution.
  • Step 2: Morpholinoethylation by reacting the intermediate with a morpholine derivative under basic conditions.
  • Step 3: Acetamide coupling using 4-methoxyphenoxyacetic acid derivatives.
    Critical Factors:
  • Reagent Selection: Use of anhydrous solvents (e.g., DCM) and catalysts (e.g., DMAP) minimizes side reactions .
  • Temperature Control: Morpholinoethylation requires mild heating (40–60°C) to avoid decomposition of the morpholine group .
  • Purification: Intermediate purity is validated via column chromatography and NMR to isolate >95% pure intermediates .

Q. What analytical techniques are critical for characterizing this compound and validating its structural integrity?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions (e.g., fluorophenyl, morpholinoethyl) and detects impurities .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98%) and monitors degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ peak at m/z 417.2) and detects byproducts .

Q. How does the structure-activity relationship (SAR) of fluorophenyl and morpholinoethyl groups influence anticonvulsant efficacy?

  • Fluorophenyl Group: Enhances lipophilicity and blood-brain barrier penetration, critical for CNS activity. Substitution with Cl (vs. F) reduces potency in maximal electroshock (MES) models .
  • Morpholinoethyl Group: The morpholine ring improves solubility and metabolic stability compared to piperidine analogs, as shown in pharmacokinetic studies .
  • 4-Methoxyphenoxy Moiety: Methoxy substitution increases electron density, enhancing interactions with hydrophobic enzyme pockets (e.g., GABA receptors) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data between this compound and its chloro-substituted analogs?

  • Comparative In Vitro Assays: Test both compounds against identical targets (e.g., voltage-gated sodium channels) to isolate substituent-specific effects .
  • Metabolic Profiling: LC-MS/MS analysis identifies divergent metabolites (e.g., chloro analogs may form reactive intermediates) that explain toxicity discrepancies .
  • Crystallographic Studies: Resolve binding modes using X-ray diffraction to clarify why fluorophenyl derivatives exhibit higher target affinity than chloro analogs .

Q. What in silico approaches are used to model the compound's interaction with putative enzyme targets?

  • Molecular Docking: Tools like AutoDock Vina predict binding poses with enzymes (e.g., carbonic anhydrase II), guided by fluorophenyl π-π stacking and hydrogen bonding with active-site residues .
  • Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories to assess morpholinoethyl group flexibility in aqueous environments .
  • QSAR Modeling: Develop quantitative models using descriptors like logP and polar surface area to optimize anticonvulsant EC50 values .

Q. How do researchers design experiments to differentiate between pharmacokinetic (PK) and pharmacodynamic (PD) factors affecting in vivo efficacy?

  • PK Studies: Administer the compound via IV/oral routes in rodents, followed by plasma LC-MS/MS to calculate bioavailability (F%) and half-life (t1/2). Compare with structurally similar analogs (e.g., piperidine derivatives) to isolate PK contributions .
  • PD Biomarkers: Measure target engagement (e.g., GABA transaminase inhibition in brain homogenates) and correlate with behavioral outcomes (e.g., seizure latency in PTZ models) .
  • Knockout Models: Use transgenic mice lacking specific receptors (e.g., NMDA) to confirm mechanism specificity .

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